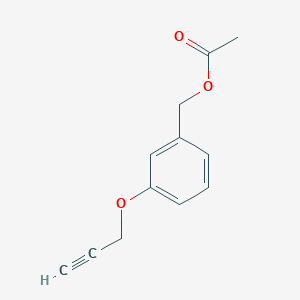
3-Propargyloxybenzyl acetate
Cat. No. B8438328
M. Wt: 204.22 g/mol
InChI Key: YNNANDBLSLSSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08680265B2
Procedure details


A 5.0 L flange flask was charged with 3 (706 g, approx. 4.36 mol, 1 eq) and acetic anhydride (99.5%, ex. Fisher, 1300 ml, 1 mol) to give a clear solution. Sulfuric acid (conc. 98%, 150 drops, ˜3 ml, catalytic) was then added very slowly (dropwise) over 30 minutes, with cooling to 0° C. by aid of an ice/water bath to control the exotherm to give a very dark reaction mixture. Maximum internal temperature observed was 45° C. After the addition the reaction mixture was stirred for 30 min, then the reaction mixture was stirred at 99° C. for 3 h. TLC-examination (silica-gel plate, DCM eluent, PMA stain) showed that all the starting material had been consumed. The mixture was cooled to room temperature (r.t.) overnight to give a dark green solution, which was poured onto an ice-water mixture (2.5 L water and 2.5 Kg of ice) with vigorous stirring. The product was extracted with DCM (5.0 L×3), and the combined extracts washed with water (3.0 L×3), dried over Na2SO4, and evaporated to give a black/brown oily residue.


[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH2:8][OH:9])[C:2]#[CH:3].[C:13](OC(=O)C)(=[O:15])[CH3:14]>S(=O)(=O)(O)O.C(Cl)Cl>[C:13]([O:9][CH2:8][C:7]1[CH:10]=[CH:11][CH:12]=[C:5]([O:4][CH2:1][C:2]#[CH:3])[CH:6]=1)(=[O:15])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
706 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)OC=1C=C(CO)C=CC1
|
|
Name
|
|
|
Quantity
|
1300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
2.5 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a very dark reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
observed was 45° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition the reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 99° C. for 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been consumed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature (r.t.) overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark green solution, which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with DCM (5.0 L×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts washed with water (3.0 L×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a black/brown oily residue
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)OCC#C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
